1,2-Diphenylpyrrole
Description
Significance of Pyrrole (B145914) Architectures in Contemporary Chemical Research
Pyrrole architectures are of paramount importance in modern chemical research due to their prevalence in the core structures of essential biological molecules and high-value synthetic compounds. ekb.eg In nature, the pyrrole motif is the fundamental building block of porphyrin rings, which are central to the function of heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. ekb.egnih.gov This biological significance has inspired chemists to explore the pyrrole scaffold extensively.
In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its structure is frequently found in a wide range of pharmacologically active agents. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding allow pyrrole-containing molecules to bind effectively to biological targets. mdpi.com This has led to the development of numerous blockbuster drugs, including the anti-inflammatory drug Ketorolac and the cholesterol-lowering medication Atorvastatin. mdpi.comrsc.org The adaptability of the pyrrole core allows for the synthesis of diverse derivatives with activities spanning anticancer, antimicrobial, and antiviral applications, making it a cornerstone of modern drug discovery programs. rsc.orgnih.gov
Role of Substituted Pyrroles as Key Heterocyclic Frameworks
While the unsubstituted pyrrole ring is a crucial chemical entity, it is the strategic introduction of substituents that unlocks the full potential of this heterocyclic framework. Substituted pyrroles are integral to the synthesis of complex molecules, acting as versatile intermediates and foundational components. nih.gov The process of substitution allows for the precise modulation of a molecule's steric and electronic properties, which in turn influences its reactivity, stability, and biological activity. nih.gov
A variety of established synthetic methods, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, provide reliable pathways to access a wide array of substituted pyrroles. wikipedia.orgresearchgate.net These methods enable the creation of pyrroles with specific substitution patterns, which is critical for applications ranging from the total synthesis of natural products to the construction of functional materials. researchgate.net For instance, polysubstituted pyrrole derivatives are used in the production of dyes, catalysts, corrosion inhibitors, and conductive materials for electronic devices. chalmers.se This ability to tailor the pyrrole framework through substitution makes it an indispensable tool in the hands of synthetic chemists.
Overview of 1,2-Diphenylpyrrole as a Core Structural Motif in Advanced Synthesis and Materials Science
The this compound motif, featuring phenyl groups on both the nitrogen atom (position 1) and an adjacent carbon atom (position 2), represents a key structural element in the design of advanced functional materials. This specific substitution pattern is central to a highly significant class of materials known as diketopyrrolopyrroles (DPPs), which are renowned for their excellent photophysical properties, thermal stability, and high charge carrier mobility. researchgate.netresearchgate.net In these systems, the diphenyl-substituted pyrrole core acts as a potent electron-withdrawing unit, which is a crucial feature for creating high-performance organic semiconductors and pigments. rsc.org
The utility of the this compound framework lies in its role as a versatile building block for constructing larger, π-conjugated systems. researchgate.netrsc.org By linking these motifs with other aromatic or heteroaromatic units, researchers can synthesize donor-acceptor (D-A) polymers with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes. nih.govresearchgate.net The phenyl groups influence the planarity of the molecular backbone and the intermolecular packing in the solid state, which are critical factors for efficient charge transport. nih.gov
The photophysical properties of materials derived from the diphenylpyrrole motif are of particular interest. These compounds typically exhibit strong absorption in the visible spectrum and possess high fluorescence quantum yields, making them suitable for use as dyes and in optical applications. mdpi.comresearchgate.net The specific substituents on the phenyl rings can be modified to fine-tune the absorption and emission wavelengths.
Below is a table detailing the photophysical properties of representative diketopyrrolopyrrole (DPP) derivatives, which are based on a core structure related to this compound. The data illustrates how modifications to the peripheral aryl groups can modulate the optical characteristics.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_fl) |
| DPP Derivative 1 | Toluene | 510-530 | ~550 | 0.7 - 0.9 |
| DPP Derivative 2 | Toluene | 610-620 | ~650 | < 0.1 |
| DPP Derivative 3 | Dichloromethane | 610-620 | ~650 | < 0.1 |
Data sourced from studies on advanced diketopyrrolopyrrole chromophores. mdpi.comnih.gov
Furthermore, the electronic properties of polymers incorporating the diphenylpyrrole building block are critical for their application in electronics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the polymer's band gap and its suitability for use in electronic devices.
The following table presents the electronic properties of two different polymers based on DPP building blocks, demonstrating the impact of structural modifications on their energy levels.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PBDTT-DPP | -5.48 | -3.79 | 1.69 |
| PBDTT-DPPFu (Fused Ring) | -5.42 | -3.80 | 1.62 |
Data sourced from comparative studies of DPP-based polymers. nih.govchalmers.se
Structure
2D Structure
3D Structure
Properties
CAS No. |
837-56-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1,2-diphenylpyrrole |
InChI |
InChI=1S/C16H13N/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-13H |
InChI Key |
ZZDIPNSMKJPHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diphenylpyrrole and Analogous Derivatives
Organophosphorus Reagent-Mediated Pyrrole (B145914) Formation
Organophosphorus reagents are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex heterocyclic systems like pyrroles. These methods often involve the in situ generation of reactive intermediates that undergo cyclization pathways.
Application of Wittig-Horner Reagents in Pyrrole Synthesis
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic methods for alkene synthesis. nih.gov Their application in heterocycle synthesis often involves an intramolecular reaction where a phosphorus ylide reacts with a carbonyl group within the same molecule to form a ring.
One conceptual approach to synthesizing substituted pyrroles involves the reaction of vinylphosphonium salts with α-amino carbonyl compounds. The reaction proceeds via the initial addition of the amine to the vinylphosphonium salt, followed by an intramolecular Wittig reaction to close the pyrrole ring. nih.gov While this method provides a general route to various carbo- and heterocyclic systems, specific applications to the synthesis of 1,2-diphenylpyrrole are not extensively detailed in the literature. The synthesis would conceptually require a precursor such as an N-phenyl-α-amino ketone, which would then react with a suitable vinylphosphonium salt.
Another strategy involves the intramolecular condensation of a Wittig reagent with the carbonyl group of a tertiary amide. acs.org This approach has been successfully used to prepare substituted pyrroles. For the synthesis of this compound, this would necessitate a precursor containing an N-phenyl amide and a phosphonium (B103445) ylide positioned to facilitate a 5-exo-trig cyclization.
Utilization of Carboalkoxymethylene Triphenylphosphoranes
Carboalkoxymethylene triphenylphosphoranes (e.g., (ethoxycarbonylmethylene)-triphenylphosphorane) are stabilized Wittig reagents. These reagents are typically used to introduce an α,β-unsaturated ester moiety onto a carbonyl group. In the context of pyrrole synthesis, they can be employed in multi-step sequences. For instance, a common strategy for building polysubstituted pyrroles is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgthermofisher.com While not a direct application of the Wittig reagent in the ring-forming step, phosphoranes can be instrumental in building the necessary dicarbonyl precursors.
A more direct, though less commonly cited, approach could involve the reaction of an α-amino ketone with a precursor generated from a Wittig-type reaction. However, specific, high-yield methodologies for the direct synthesis of this compound using carboalkoxymethylene triphenylphosphoranes as a key reagent in the cyclization step are not prominently featured in surveyed chemical literature.
Reactions Involving Triphenyl(phenylimino)-λ⁵-phosphane and Trialkylphosphonoacetates
Triphenyl(phenylimino)-λ⁵-phosphane, also known as an iminophosphorane, is the key reagent in the aza-Wittig reaction. wikipedia.org This reaction is analogous to the standard Wittig reaction but forms a C=N double bond (an imine) instead of a C=C double bond. The intramolecular aza-Wittig reaction is a powerful tool for synthesizing N-heterocycles. researchgate.netscispace.com
The synthesis of a pyrrole ring using this methodology typically involves an appropriately substituted precursor containing both an azide (B81097) and a carbonyl group (or a group that can be converted to one). The azide reacts with triphenylphosphine (B44618) in a Staudinger reaction to form an iminophosphorane in situ. This intermediate then undergoes an intramolecular aza-Wittig reaction with the carbonyl group to form a cyclic imine, which can then isomerize or be further transformed into the aromatic pyrrole ring. rsc.orgnih.gov
The reaction of an iminophosphorane with a trialkylphosphonoacetate would involve the phosphonate (B1237965) acting as the carbonyl-containing component in a Horner-Wadsworth-Emmons-type variation of the aza-Wittig reaction. A plausible, though not explicitly detailed, pathway for this compound could involve the reaction of an N-phenyl iminophosphorane with a β-keto phosphonate bearing a phenyl group. The subsequent cyclization and elimination of triphenylphosphine oxide and a phosphate (B84403) ester would lead to the pyrrole core. Despite the synthetic potential, a specific, well-established protocol combining triphenyl(phenylimino)-λ⁵-phosphane and trialkylphosphonoacetates for the synthesis of this compound remains a specialized area of research.
Metal-Catalyzed Coupling and Cycloaddition Strategies
Transition metal catalysis offers highly efficient and selective routes to complex molecules. Rhodium catalysts, in particular, have been pivotal in developing novel methods for synthesizing pyrrole derivatives through transannulation reactions.
Rhodium-Catalyzed Transannulation Reactions for N-Perfluoroalkylpyrroles
A notable strategy for synthesizing highly substituted pyrrole analogues involves the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes. researchgate.netresearchgate.net This reaction proceeds under microwave heating conditions and provides access to N-perfluoroalkyl-3,4-disubstituted pyrroles as major products and N-fluoroalkyl-2,4-disubstituted pyrroles as minor products. researchgate.net The reaction is significant as it offers a route to 3,4-disubstituted pyrroles, which are challenging to obtain through classical methods like electrophilic aromatic substitution that favor substitution at the 2-position. researchgate.net
The reaction mechanism is believed to involve the rhodium-catalyzed ring-opening of the triazole to form a metal-bound iminocarbene intermediate. This electrophilic species then undergoes a cycloaddition with the alkyne to form the pyrrole ring. researchgate.net A key advantage of this method is that it does not require a silver(I) co-catalyst, which is often necessary in similar transannulations with N-tosyl-1,2,3-triazoles. researchgate.net
When N-trifluoromethyltriazole and phenylacetylene (B144264) are used as substrates, the reaction yields a mixture of 1-(trifluoromethyl)-3,4-diphenylpyrrole and 1-(trifluoromethyl)-2,4-diphenylpyrrole, which are direct analogues of this compound. researchgate.net
Regioselectivity in 3,4- vs. 2,4-Disubstitution
The regioselectivity of the rhodium-catalyzed transannulation is a critical aspect of this methodology. The reaction yields a mixture of 3,4-disubstituted and 2,4-disubstituted pyrroles, with the ratio depending significantly on the nature of the alkyne substituent. researchgate.netresearchgate.net
When aromatic alkynes such as phenylacetylene are used, the reaction provides a mixture of the two regioisomers with moderate selectivity. In contrast, reactions involving aliphatic terminal alkynes exhibit much higher regioselectivity, strongly favoring the formation of the 3,4-disubstituted pyrrole isomer. researchgate.netresearchgate.net This marks the first report of a transannulation reaction that preferentially yields 3,4-disubstituted pyrroles. researchgate.net
The table below summarizes the observed regioselectivity in the rhodium-catalyzed transannulation of various N-perfluoroalkyl-4-aryl-1,2,3-triazoles with different alkynes.
| Triazole Substituent (R¹) | N-Substituent (Rf) | Alkyne Substituent (R²) | Ratio of 3,4-isomer to 2,4-isomer | Total Yield (%) |
|---|---|---|---|---|
| Phenyl | CF₃ | Phenyl | 59:41 | 72 |
| 4-MeO-C₆H₄ | CF₃ | Phenyl | 79:21 | 85 |
| 4-Cl-C₆H₄ | CF₃ | Phenyl | 60:40 | 68 |
| Phenyl | C₂F₅ | Phenyl | 64:36 | 65 |
| Phenyl | CF₃ | n-Butyl | 98:2 | 75 |
| Phenyl | CF₃ | Cyclohexyl | 87:13 | 60 |
Data compiled from studies on rhodium-catalyzed transannulation reactions. researchgate.net
This difference in regioselectivity suggests that the electronic nature of the alkyne plays a significant role in the transition state of the cycloaddition step. The higher selectivity with aliphatic alkynes makes this a particularly valuable method for the synthesis of N-perfluoroalkyl-3-alkyl-4-arylpyrroles. researchgate.net
Mechanism via Metal Iminocarbenes
The synthesis of pyrrole derivatives through metal iminocarbene intermediates represents a significant advancement in heterocyclic chemistry. This mechanism is prominently featured in reactions catalyzed by rhodium(II) and gold(I) complexes.
In rhodium(II)-catalyzed reactions, N-sulfonyl-1,2,3-triazoles serve as precursors to α-imino rhodium carbene complexes. The reaction proceeds through the rhodium-catalyzed denitrogenation of the triazole, which forms the highly reactive rhodium iminocarbene. This intermediate can then undergo various transformations to yield the pyrrole ring. For instance, reaction with alkynes can lead to the formation of substituted pyrroles. A proposed mechanism involves the interaction of the rhodium carbenoid with an oxygen lone pair to form an oxonium species, which then undergoes a researchgate.netorientjchem.org-sigmatropic rearrangement to forge a new carbon-carbon bond, ultimately leading to the pyrrole structure. acs.org Another pathway involves the reaction of these carbenes with vinyl ethers, which can be efficiently applied in a one-pot sequential reaction starting from terminal alkynes to produce substituted pyrroles. organic-chemistry.org
Gold(I)-catalyzed pathways also utilize the formation of α-imino gold carbene intermediates. rsc.org These reactions often involve an initial nucleophilic attack of an azide on a gold(I)-activated alkyne, followed by the expulsion of dinitrogen, aided by the gold catalyst, to generate the iminocarbene. organic-chemistry.orgrsc.org This intermediate can then undergo cyclization. For example, a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a route to substituted pyrroles with high regioselectivity and tolerance for various functional groups. nih.govresearchgate.net Similarly, gold(I)-catalyzed cycloisomerization of β-allenylhydrazones offers an efficient route to N-aminopyrroles. organic-chemistry.org
The general mechanism can be summarized as:
Formation of the Metal Carbene: A metal catalyst (e.g., Rh₂(OAc)₄ or a gold(I) complex) reacts with a precursor, such as a 1-sulfonyl-1,2,3-triazole, leading to the extrusion of N₂ and the formation of a metal iminocarbene intermediate. acs.orgorganic-chemistry.org
Cycloaddition/Rearrangement: This reactive intermediate then reacts with a suitable partner like an alkyne or enol ether. The reaction can proceed through various pathways, including cycloadditions or sigmatropic rearrangements, to construct the five-membered pyrrole ring. acs.orgrsc.org
Aromatization: The resulting dihydropyrrole or other non-aromatic intermediate undergoes aromatization to yield the final substituted pyrrole product. nih.gov
Palladium-Catalyzed Direct Polyarylation of Pyrrole Derivatives
Palladium-catalyzed direct C-H arylation has become a powerful tool for the synthesis of polyarylated pyrroles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org This strategy allows for the sequential or direct introduction of multiple aryl groups onto the pyrrole core.
The α-positions (C2 and C5) of the pyrrole ring are the most reactive sites for direct C-H arylation due to their higher electron density. Palladium catalysis enables the highly regioselective introduction of aryl groups at these positions. Using catalysts like palladium(II) acetate, often without the need for a ligand, allows for the direct coupling of N-substituted pyrroles with aryl bromides. researchgate.net This method is tolerant of a wide array of functional groups on the aryl bromide, including formyl, acetyl, ester, and nitro groups. researchgate.net
For N-acyl pyrroles, direct C2-arylation with aryl halides can be achieved using catalysts like Pd(PPh₃)₄ in the presence of a silver carbonate co-catalyst. rsc.orgresearchgate.net The choice of the N-substituent on the pyrrole can influence the reaction's efficiency and selectivity.
| Catalyst / Reagents | Pyrrole Substrate | Arylating Agent | Position(s) Arylated | Yield | Reference |
| Pd(OAc)₂ / KOAc | 1-Methyl-2-formylpyrrole | 4-Bromoacetophenone | C5 | High | researchgate.net |
| Pd(PPh₃)₄ / Ag₂CO₃ | N-Benzoyl pyrrole | Aryl Halides | C2 | Moderate to Good | rsc.orgresearchgate.net |
| Pd(OAc)₂ / Ligand | N-Methylpyrrole | Aryl Chlorides | C2/C5 | Moderate to Good | acs.orgnih.gov |
| (MeCN)₂PdCl₂ / Ar₂IBF₄ | 2,5-Disubstituted Pyrroles | Diaryliodonium Salts | C3/C4 | Moderate | acs.org |
The ability to control the arylation process allows for the stepwise introduction of different aryl groups, leading to the synthesis of asymmetrically substituted pyrroles. A common strategy involves an initial C-H arylation at one of the α-positions (e.g., C5), followed by isolation of the mono-arylated product. This product can then be subjected to a second direct arylation reaction with a different aryl halide to install a second, distinct aryl group at the remaining α-position (C2). researchgate.net This sequential approach provides a versatile route to unsymmetrically substituted 2,5-diarylpyrroles. researchgate.netrsc.org
Furthermore, by carefully selecting ligands and reaction conditions, the site selectivity of the arylation can sometimes be switched between different positions on the pyrrole ring, enabling the synthesis of diverse substitution patterns. nih.gov
Extending the direct arylation methodology allows for the synthesis of highly substituted pyrroles, including tetra- and even penta-substituted derivatives. acs.orgnih.gov Starting with a 2,5-disubstituted pyrrole, palladium-catalyzed C-H arylation using potent arylating agents like diaryliodonium salts can introduce aryl groups at the β-positions (C3 and C4). acs.org
The process can be continued; for instance, a 3-arylated pyrrole product can undergo a subsequent Pd-catalyzed C4-arylation to generate a polysubstituted pyrrole. acs.org This exhaustive C-H functionalization provides access to densely functionalized pyrrole cores that are common in natural products and materials science. acs.org While achieving full tetra- or penta-arylation can be challenging and may require higher temperatures and catalyst loadings, it represents a powerful strategy for building complex molecular architectures from simple pyrrole precursors. acs.org
Copper(I)-Mediated Click Chemistry in Pyrrole Derivative Synthesis
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," has been employed in the synthesis and functionalization of pyrrole derivatives. This reaction facilitates the efficient and specific formation of a 1,2,3-triazole ring, which can be used to link a pyrrole core to other molecular fragments.
One common approach involves synthesizing a pyrrole derivative bearing either an azide or an alkyne functional group. This functionalized pyrrole is then reacted with a corresponding alkyne- or azide-containing molecule in the presence of a copper(I) catalyst to form the desired pyrrole-triazole conjugate. This strategy is widely used for creating complex molecules for applications in medicinal chemistry and materials science.
In some synthetic routes, the CuAAC reaction is part of a domino sequence. For example, a reaction on enynes can yield a 1,2,3-triazole intermediate which then spontaneously decomposes to a ketenimine. This reactive species can then be trapped by a nucleophile like pyrrole, leading to more complex heterocyclic systems in a one-pot process. researchgate.net This demonstrates how click chemistry can be integrated into broader synthetic strategies to build intricate molecular frameworks based on the pyrrole scaffold.
Multicomponent Reaction (MCR) Approaches to Polysubstituted Pyrroles
The Paal-Knorr synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. wikipedia.orgimedpub.comyoutube.com MCR variations of this reaction have been developed where the 1,4-dicarbonyl intermediate is generated in situ. For example, a four-component reaction combining an aldehyde, an acylsilane, a chalcone, and an amine can proceed through a sila-Stetter/Paal-Knorr sequence to yield highly substituted pyrroles. researchgate.net
The van Leusen pyrrole synthesis is another powerful MCR that typically involves the reaction of an α,β-unsaturated ketone (enone), an activated methylene (B1212753) isocyanide like p-toluenesulfonylmethyl isocyanide (TosMIC), and a base. mdpi.comnih.govorganic-chemistry.org The mechanism involves a Michael addition of the deprotonated TosMIC to the enone, followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.comnih.gov This method is highly versatile for creating 3,4-disubstituted pyrroles. researchgate.net A three-component variation of the van Leusen reaction can also produce imidazoles, showcasing the versatility of TosMIC in MCRs. nih.gov
Other MCRs, often based on isocyanides (I-MCRs), have been developed to provide access to a wide diversity of polysubstituted pyrroles from simple starting materials. rsc.org These one-pot procedures are particularly valuable for creating libraries of compounds for drug discovery and materials science research. orientjchem.orgbohrium.com
Cycloaddition Chemistry for Pyrrole Ring Construction
Cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings, including the pyrrole nucleus. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct.
The [3+2] cycloaddition of pyridinium (B92312) ylides with various dipolarophiles, such as alkynes and alkenes, is a versatile method for the synthesis of indolizine (B1195054) derivatives and, in some cases, can be adapted for the synthesis of pyrroles. The pyridinium ylide, a 1,3-dipole, can be generated in situ from the corresponding pyridinium salt by treatment with a base. While this method is more commonly employed for the synthesis of fused heterocyclic systems, its principles can be extended to the construction of monocyclic pyrroles under specific conditions.
The thermal ring-opening of appropriately substituted aziridines can generate azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates can be trapped in situ with a variety of dipolarophiles to afford five-membered nitrogen-containing heterocycles, including pyrrolidines and pyrroles.
A particularly relevant precursor for the synthesis of this compound is 2,3-diphenyl-2H-azirine. Upon heating, this azirine undergoes ring-opening to form a benzonitrile (B105546) ylide intermediate. This reactive species can then participate in cycloaddition reactions with suitable dipolarophiles. For instance, the thermolysis of 2,3-diphenyl-2H-azirine at high temperatures has been shown to produce a variety of products, including 2,3,4,5-tetraphenylpyrrole. rsc.orgrsc.org This product likely arises from the dimerization of the initially formed benzonitrile ylide or its reaction with other species present in the reaction mixture. To selectively synthesize this compound, a specific dipolarophile that can react with the benzonitrile ylide in a [3+2] cycloaddition manner would be required. For example, reaction with an alkyne such as acetylene (B1199291) or a substituted alkyne could, in principle, lead to the desired this compound core.
The mechanism of the [3+2] cycloaddition of the nitrile ylide generated from 2,3-diphenyl-2H-azirine with a dipolarophile can be either concerted or stepwise. In a concerted mechanism, the two new sigma bonds are formed simultaneously in a single transition state. This pathway is often favored for reactions that are stereospecific.
Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. The initial bond formation between one terminus of the nitrile ylide and the dipolarophile leads to an intermediate which then undergoes ring closure to form the five-membered ring. The nature of the substituents on both the nitrile ylide and the dipolarophile, as well as the reaction conditions, can influence whether the reaction proceeds via a concerted or stepwise pathway. Theoretical studies on the thermal decomposition of related heterocyclic systems have shown that retro-[3+2] cycloaddition processes can occur via a single-step mechanism.
The thermal rearrangement of 2,3-diphenyl-2H-azirine itself is a complex process that can lead to various rearranged products, indicating the involvement of highly reactive intermediates and potentially competing reaction pathways. rsc.orgrsc.org A thorough mechanistic investigation, often involving computational studies, is typically required to distinguish between the concerted and stepwise pathways for a specific cycloaddition reaction involving the benzonitrile ylide derived from this azirine.
Thermal Reactions of Aziridines with Dipolarophiles
Formation of Zwitterionic Intermediates
The involvement of zwitterionic intermediates in the synthesis of heterocyclic compounds is a well-established concept, offering unique pathways for ring formation. In the context of pyrrole synthesis, while direct isolation of zwitterionic intermediates is often challenging, their transient formation can be inferred from reaction mechanisms and product outcomes. One such example is the Van Leusen pyrrole synthesis, which employs tosylmethyl isocyanide (TosMIC) as a key reagent. In this reaction, the deprotonation of TosMIC by a base generates a carbanion that can attack an α,β-unsaturated compound in a Michael addition. The resulting intermediate can then undergo an intramolecular [3+2] cycloaddition, a process where zwitterionic species are often postulated, leading to the formation of the pyrrole ring after elimination of the tosyl group. nih.gov
Another relevant, though indirect, example involves the synthesis of fully substituted pyrazoles from pyridinium 1,4-zwitterionic thiolates. This transformation proceeds through a novel [[3 + 3] − 1] pathway, initiated by a formal [3 + 3] cascade cyclization. Although this leads to a different heterocyclic system, it highlights the utility of stable zwitterionic precursors in constructing complex heterocyclic frameworks. rsc.org The principles demonstrated in such reactions provide a conceptual basis for designing new synthetic routes to pyrroles that may proceed through zwitterionic intermediates.
Azide-Alkyne Cycloaddition for Phosphoryl-Substituted Pyrroles
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. While this reaction does not directly yield pyrroles, its application in the synthesis of phosphoryl-substituted heterocycles is noteworthy. For instance, the use of bromo(phosphoryl)ethyne in copper-catalyzed azide-alkyne cycloadditions (CuAAC) provides a regiodivergent route to 4- and 5-bromo-substituted 1,2,3-triazoles bearing a phosphoryl group. researchgate.net This demonstrates the compatibility of the phosphoryl moiety in cycloaddition reactions and its potential as a handle for further functionalization.
The synthesis of phosphoryl-substituted pyrroles can be achieved through other pathways that highlight the utility of phosphorus-containing reagents in cycloaddition-like processes. A notable example is the one-pot reaction of imines, acid chlorides, and alkynes mediated by phosphites or phosphonites. This methodology is proposed to proceed through amido-substituted Wittig-type intermediates, which can be considered phosphorus-based 1,3-dipolar cycloaddition reagents. These intermediates react with alkynes to form the pyrrole ring, with the phosphorus(III) mediator being oxidized to a phosphonate as a byproduct. researchgate.net This approach offers a direct route to highly substituted pyrroles with the incorporation of a phosphorus-containing group into the reaction scheme, albeit not necessarily on the final pyrrole product.
Dehydrogenative Coupling Reactions
A significant advancement in the sustainable synthesis of N-substituted pyrroles is the use of ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions. This methodology allows for the direct formation of the pyrrole ring from readily available diols and ammonia, with the only byproducts being water and hydrogen gas. An acridine-based Ru-pincer complex has been shown to be a particularly effective catalyst for this transformation. nih.govacs.org The reaction proceeds via a multicomponent dehydrogenative coupling of a 1,4-diol and a primary alcohol with ammonia, providing access to a variety of N-substituted pyrroles. nih.govacs.org
The scope of this reaction is broad, accommodating a range of primary alcohols. For instance, the reaction of 2,5-hexanediol (B147014) with various primary alcohols in the presence of ammonia and the ruthenium catalyst affords the corresponding N-substituted 2,5-dimethylpyrroles in good to excellent yields. acs.org This method represents a highly atom-economical and environmentally benign approach to the synthesis of N-substituted pyrroles, including analogues of this compound where the N-phenyl group is replaced by other substituents.
| Starting Alcohol | N-Substituted Pyrrole Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Hexanol | 1-Hexyl-2,5-dimethylpyrrole | 85 | acs.org |
| 1-Octanol | 1-Octyl-2,5-dimethylpyrrole | 83 | acs.org |
| 1-Pentanol | 1-Pentyl-2,5-dimethylpyrrole | 76 | acs.org |
| 1-Butanol | 1-Butyl-2,5-dimethylpyrrole | 77 | acs.org |
| 3-(N,N-Dimethyl)amino-1-propanol | 1-(3-(N,N-Dimethylamino)propyl)-2,5-dimethylpyrrole | 74 | acs.org |
| 2-Phenyl-1-ethanol | 1-(2-Phenylethyl)-2,5-dimethylpyrrole | 76 | acs.org |
| 3-Phenyl-1-propanol | 1-(3-Phenylpropyl)-2,5-dimethylpyrrole | 74 | acs.org |
Phosphoryl-Containing Reagents in Heterocyclic Core Formation
Phosphoryl-containing reagents play a crucial role in various synthetic transformations, including the formation of heterocyclic cores. In the context of pyrrole synthesis, phosphorus(III) compounds such as phosphites and phosphonites have been employed to mediate the one-pot reaction of imines, acid chlorides, and alkynes. This process is believed to involve the formation of amido-substituted Wittig-type intermediates, which act as 1,3-dipoles in a cycloaddition with the alkyne to construct the pyrrole ring. A key feature of this methodology is the in-situ oxidation of the phosphorus(III) mediator to a phosphonate, which serves as a driving force for the reaction. researchgate.net
An alternative strategy involves the use of Wadsworth-Emmons reagents. Amido-substituted phosphonate precursors to these reagents can be generated in situ through a TMSOTf-catalyzed Arbuzov reaction of imines, acid chlorides, and phosphites. These Wadsworth-Emmons reagents then participate in a [3+2] cycloaddition with alkynes to afford pyrroles, with the elimination of a phosphate byproduct. This approach provides a high degree of control over the substitution pattern of the resulting pyrrole, allowing for the synthesis of fully substituted derivatives. researchgate.net
Optimized Methodologies for Specific Diphenylpyrrole Isomers (e.g., 2,4-Diphenylpyrrole)
The synthesis of specific diphenylpyrrole isomers, such as 2,4-diphenylpyrrole, often relies on well-established named reactions that have been optimized for improved efficiency and substrate scope. The Paal-Knorr synthesis is a cornerstone in this regard, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of 2,4-diphenylpyrrole, the requisite 1,3-diphenyl-1,4-butanedione can be reacted with an ammonia source.
Traditional Paal-Knorr conditions often require harsh acidic conditions and prolonged heating, which can be detrimental to sensitive functional groups. rgmcet.edu.inresearchgate.net Consequently, numerous modifications have been developed to render the reaction more efficient and environmentally friendly. These optimizations include the use of various catalysts and alternative reaction media. For instance, iodine has been shown to be an effective catalyst for the Paal-Knorr synthesis, allowing the reaction to proceed at room temperature and often in the absence of a solvent, with high yields. rgmcet.edu.in Other catalysts, such as MgI2 etherate, have also been successfully employed to promote the condensation of 1,4-diketones with primary amines under milder conditions. uctm.edu These optimized methodologies provide more practical and sustainable routes to specifically substituted diphenylpyrroles.
| Reaction | Key Reagents | Conditions | Product | Advantage | Reference |
|---|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine/Ammonia | Acidic, Heat | Substituted Pyrrole | Classical, versatile | wikipedia.orgorganic-chemistry.org |
| Modified Paal-Knorr | 1,4-Dicarbonyl, Amine, I2 (catalyst) | Room Temperature, Solvent-free | Substituted Pyrrole | Mild conditions, high yields | rgmcet.edu.in |
| Modified Paal-Knorr | 1,4-Dicarbonyl, Amine, MgI2 etherate (catalyst) | Mild conditions | N-Substituted Pyrrole | Good to excellent yields | uctm.edu |
Reaction Mechanism Elucidation and Reactivity Profile of 1,2 Diphenylpyrrole
Detailed Mechanistic Pathways of Pyrrole (B145914) Synthesis Reactions
The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this valuable scaffold. The formation of a 1,2-diphenyl substituted pyrrole can be envisaged through classical methods such as the Paal-Knorr synthesis, which elegantly illustrates fundamental reaction mechanisms.
The Paal-Knorr pyrrole synthesis provides a quintessential example of nucleophilic addition-elimination. To generate 1,2-diphenylpyrrole, this reaction would involve the condensation of a 1,4-dicarbonyl compound, specifically 1,4-diphenylbutane-1,4-dione, with aniline (aminobenzene). The reaction mechanism is initiated by the nucleophilic attack of the primary amine (aniline) on one of the carbonyl carbons of the diketone. quora.com This addition forms a hemiaminal intermediate. quora.com
Another classical approach, the Hantzsch pyrrole synthesis, also relies on intramolecular cyclization. This method would involve the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) with a β-ketoester in the presence of an amine (aniline). libretexts.org The mechanism involves the formation of an enamine intermediate, which then performs a nucleophilic attack on the α-haloketone. An intramolecular cyclization followed by elimination of water leads to the final pyrrole product. libretexts.org
Tautomeric Equilibria in Pyrrole Derivatives (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)
Tautomerism, the interconversion of constitutional isomers, is a key concept in understanding the reactivity of heterocyclic compounds. While this compound itself is aromatic and does not exhibit significant tautomerism, its derivatives, particularly those with carbonyl or hydroxyl functionalities, can exist in tautomeric equilibria. A pertinent example is the keto-enol tautomerism observed in pyrrole derivatives like 1-phenyl-1H-pyrrol-3(2H)-one. researchgate.net
This compound can exist in equilibrium with its enol form, 1-phenyl-1H-pyrrol-3-ol.
The position of this equilibrium is sensitive to various factors:
Solvent Polarity: The polarity of the solvent can influence which tautomer is favored.
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can stabilize one form over the other. researchgate.net
Substituent Effects: The electronic properties of substituents on the pyrrole ring can impact the relative stability of the keto and enol forms. researchgate.net
In the solid state, X-ray crystallography has shown that derivatives like 1-phenyl-1H-pyrrol-3(2H)-one typically exist as the keto tautomer. researchgate.net However, in solution, a dynamic equilibrium is established, which can be studied using techniques like NMR spectroscopy. researchgate.net Factors that stabilize the double bond of the enol form, such as conjugation or the potential for intramolecular hydrogen bonding, can shift the equilibrium towards the enol tautomer. libretexts.org
Regiochemical Control in Substitution and Functionalization
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The regiochemistry of these reactions is dictated by the stability of the intermediate carbocation (the arenium ion). For an unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 (α) position because the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, through resonance. onlineorganicchemistrytutor.comstackexchange.com Attack at the C3 (β) position results in a less stable intermediate with the positive charge delocalized over only two carbon atoms. onlineorganicchemistrytutor.comechemi.com
In this compound, the directing effects of the two phenyl substituents must be considered:
N-Phenyl Group: The phenyl group on the nitrogen atom is generally considered to be electron-withdrawing by induction and can participate in resonance. Its presence tends to decrease the reactivity of the pyrrole ring towards electrophiles compared to N-alkylpyrroles.
C2-Phenyl Group: The phenyl group at the C2 position also influences the electron distribution in the ring.
Given the inherent preference for substitution at the α-positions (C2 and C5), and with the C2 position already occupied, electrophilic substitution on this compound is expected to occur predominantly at the C5 position. The C5 position is electronically similar to the C2 position and attack at this site would lead to the most stable arenium ion intermediate. Substitution at the C3 or C4 positions would be significantly less favorable. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions, but a strong preference for the C5 position is predicted based on fundamental principles of aromatic reactivity. youtube.comyoutube.com
Intramolecular Noncovalent Interactions and Conformational Dynamics
The three-dimensional structure and conformational flexibility of this compound are governed by the rotation around the single bonds connecting the phenyl groups to the pyrrole core and by various non-covalent interactions. These factors can influence the molecule's physical properties and how it interacts with other molecules.
The relative orientation of the two phenyl rings and the pyrrole ring is not fixed. Rotation is possible around the N-C(phenyl) and C-C(phenyl) single bonds. The molecule likely adopts a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the phenyl rings and the pyrrole ring. The lowest energy conformation will represent a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion (which favors a twisted structure). The energy barriers to these rotations determine the conformational dynamics of the molecule. nih.govnih.gov
Weak intramolecular interactions, such as π-π stacking interactions between the two phenyl rings or between a phenyl ring and the pyrrole ring, can also play a role in stabilizing certain conformations. nih.govresearchgate.netnih.gov These interactions, though individually weak, can collectively influence the preferred shape of the molecule in both the solid state and in solution.
For the parent this compound molecule, there are no conventional hydrogen bond donors or acceptors that would allow for intramolecular hydrogen bonding. However, the concept is crucial for understanding the conformational preferences of its derivatives. For instance, if a hydroxyl or amino group were introduced onto one of the phenyl rings, it could potentially form an intramolecular hydrogen bond with the nitrogen atom of the pyrrole ring or with the π-electron cloud of the other phenyl ring or the pyrrole itself.
π-Stacking and Supramolecular Assembly Influences
The arrangement of molecules in the solid state and in solution is significantly influenced by non-covalent interactions, with π-stacking being a crucial factor for aromatic compounds like this compound. The presence of two phenyl rings and a pyrrole ring, all of which are π-systems, suggests a strong propensity for π-stacking interactions. These interactions play a defining role in the formation of supramolecular assemblies, influencing the material's bulk properties.
Theoretical and computational studies on various aromatic and heterocyclic systems have established the importance of π-π interactions in dictating molecular packing. nih.govcomporgchem.com These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. While direct crystallographic data for this compound is not extensively detailed in the available literature, the crystal structure of a closely related derivative, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride ('α-D2PV'), provides valuable insight. In this derivative, significant π-π stacking and edge-to-face π-interactions are observed between the phenyl rings of adjacent molecules, demonstrating the inherent tendency of the diphenylpyrrole scaffold to engage in such supramolecular organization. nih.gov
The formation of these supramolecular structures is not random; rather, it is a directed self-assembly process governed by the thermodynamics of minimizing intermolecular repulsive forces and maximizing attractive interactions. The specific geometry of π-stacking (e.g., face-to-face, parallel-displaced, T-shaped) will be determined by the electronic nature and steric hindrance of the substituents on the aromatic rings. For this compound, the relative orientation of the two phenyl groups with respect to the pyrrole ring will dictate the optimal packing arrangement to facilitate favorable π-stacking.
It is important to note that the strength and nature of these π-stacking interactions can be modulated by the surrounding environment, including the solvent and the presence of other interacting species. The principles of supramolecular chemistry suggest that this compound can act as a versatile building block for the design of more complex, self-assembled systems with tailored properties. nih.gov
| Interaction Type | Key Features | Expected Influence on this compound |
| π-π Stacking | Attraction between aromatic rings. | Dictates crystal packing and molecular aggregation in solution. |
| Edge-to-Face | Interaction between the edge (C-H) of one aromatic ring and the face of another. | Contributes to the stability of the supramolecular assembly. |
| Dispersion Forces | Weak intermolecular forces arising from temporary dipoles. | A significant component of the overall attractive forces in π-stacking. |
Metalation and Electrophilic Reactivity of the Pyrrole Ring (e.g., C2 Carboxylation)
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of this attack is a key aspect of its reactivity profile. In the case of N-substituted pyrroles, such as this compound, electrophilic substitution is generally favored at the C2 position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance.
Metalation, typically using organolithium reagents, is a powerful method for activating the pyrrole ring for subsequent functionalization with electrophiles. The reaction of N-phenylpyrrole, a close structural analog of this compound, with organolithium reagents has been shown to proceed with high regioselectivity, yielding the 2-lithiated species. nih.govacs.org This is attributed to the directing effect of the nitrogen atom and the inherent acidity of the C2 proton. It is therefore highly probable that this compound will undergo a similar regioselective metalation at the C2 position when treated with a strong base like n-butyllithium.
Once the 2-lithiated this compound is formed, it can react with a variety of electrophiles. A particularly useful transformation is carboxylation, which can be achieved by quenching the lithiated intermediate with carbon dioxide (CO₂). This reaction introduces a carboxylic acid group at the C2 position of the pyrrole ring, yielding this compound-2-carboxylic acid. The electrophile-dependent reactivity of lithiated N-substituted aromatic amides has been demonstrated, where quenching with CO₂ leads to carboxylation at the C2 position. mdpi.comnih.gov
The general mechanism for the C2 carboxylation of this compound via metalation is as follows:
Deprotonation: A strong base, such as n-butyllithium, abstracts a proton from the C2 position of the this compound ring, forming a 2-lithiated intermediate.
Nucleophilic Attack: The highly nucleophilic carbanion at the C2 position attacks the electrophilic carbon atom of carbon dioxide.
Protonation: Subsequent workup with an acid protonates the resulting carboxylate salt to yield the final carboxylic acid product.
This C2 carboxylation provides a valuable synthetic route to functionalized this compound derivatives, which can serve as precursors for more complex molecules.
| Step | Reagent(s) | Intermediate/Product | Key Observation |
| Metalation | n-Butyllithium | 2-Lithio-1,2-diphenylpyrrole | Regioselective deprotonation at the C2 position. |
| Carboxylation | Carbon Dioxide (CO₂) | Lithium this compound-2-carboxylate | Nucleophilic addition of the lithiated pyrrole to CO₂. |
| Workup | Acid (e.g., HCl) | This compound-2-carboxylic acid | Protonation to yield the final carboxylic acid. |
Theoretical and Computational Chemistry Investigations of 1,2 Diphenylpyrrole
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,2-Diphenylpyrrole, DFT would be the foundational method to understand its geometry, stability, and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. For this compound, TD-DFT calculations would predict the vertical excitation energies, which correspond to the molecule's absorption spectrum (UV-Vis). The calculations would also provide information on the nature of these electronic transitions (e.g., π→π* transitions) and the oscillator strengths, which relate to the intensity of absorption bands. This is fundamental for understanding the photophysical properties of the compound.
Quantum Theory of Atoms-in-Molecules (AIM) Analysis for Bonding Nature
The Quantum Theory of Atoms-in-Molecules (AIM) is a method used to analyze the electron density obtained from a calculation (like DFT) to define atoms and the bonds between them. An AIM analysis on this compound would characterize the nature of its chemical bonds. By analyzing the properties at the bond critical points (BCPs) between atoms, one could determine the degree of covalent or ionic character of each bond, assess the presence of hydrogen bonds, and quantify the strength and order of the bonds within the pyrrole (B145914) and phenyl rings.
Should research be published in the future containing these specific computational investigations for this compound, a detailed article with concrete data could be generated.
Molecular Docking for Interaction Pattern Prediction (excluding biological outcomes)
While specific molecular docking studies focusing solely on the non-biological interaction patterns of this compound are not extensively detailed in the available literature, the principles of this computational technique allow for the prediction of its interaction behavior. Molecular docking predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. This is crucial for understanding intermolecular interactions. nih.govresearchgate.net
The interaction patterns of this compound are dictated by its structural and electronic properties, which can be thoroughly analyzed using computational methods like Density Functional Theory (DFT). mdpi.comnih.gov Key to these interactions are the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and its Molecular Electrostatic Potential (MEP). youtube.commalayajournal.org
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.commalayajournal.org In this compound, the HOMO is typically distributed over the electron-rich pyrrole ring and the phenyl groups, making these areas prone to interacting with electron-deficient sites. Conversely, the LUMO is spread across the molecule, indicating regions that can interact with electron-rich species. The energy gap between HOMO and LUMO is a critical parameter for chemical reactivity. malayajournal.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. malayajournal.orgnih.gov For this compound, MEP analysis would reveal electronegative regions (typically around the nitrogen atom of the pyrrole ring) that are favorable for interactions with positive sites. Electrophilic, or positive, regions are also present, which can engage with nucleophilic species. nih.gov This detailed mapping of electrostatic potential is instrumental in predicting non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking, which are fundamental to molecular recognition and the formation of larger assemblies. nih.govresearchgate.net
By analyzing these computational outputs, one can predict how this compound might orient itself when interacting with other molecules or surfaces, a key consideration in materials science for designing systems with specific binding properties.
Computational Modeling for Material Design and Property Prediction
Computational modeling is a powerful tool for predicting the properties of materials before their synthesis, accelerating the design of novel organic materials. researchgate.netmdpi.com For this compound and its derivatives, computational chemistry, particularly DFT, is used to predict geometric, electronic, and optical properties relevant to material applications. dergipark.org.trdergipark.org.tr
Electronic Properties and Material Applications: Computational studies on phenylpyrroles investigate electronic properties such as the dipole moment, frontier orbital energies (HOMO-LUMO), and the energy gap. dergipark.org.trresearchgate.net These parameters are fundamental to determining a material's potential use in organic electronics. For instance, the HOMO-LUMO gap is crucial for predicting the optoelectronic behavior of a material, influencing its color, conductivity, and potential use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.govresearchgate.net Polypyrrole-based materials, for example, are studied for their semiconducting properties, which can be tuned by doping. rdd.edu.iq
Nonlinear Optical (NLO) Properties: A significant area of computational investigation for phenylpyrroles is their nonlinear optical (NLO) properties. dergipark.org.trresearchgate.net NLO materials are essential for applications in photonics and optoelectronics, including optical switching and frequency conversion. researchgate.net Computational models calculate parameters like polarizability (α) and the first hyperpolarizability (β) to predict a molecule's NLO response. dergipark.org.trresearchgate.net Studies have shown that organic molecules with pyrrole groups can exhibit significant NLO activity due to the delocalization of pi-electrons between donor and acceptor parts of the molecule. researchgate.net For phenylpyrroles, theoretical calculations help understand how the substitution pattern and the torsional angle between the phenyl and pyrrole rings affect these NLO properties. dergipark.org.tr
Conformational Analysis: The geometry of this compound, specifically the dihedral (torsional) angle between the pyrrole and the two phenyl rings, is a key determinant of its properties. dergipark.org.tr Computational conformational analysis reveals that the most stable structure is typically a twisted, non-planar conformation. dergipark.org.tr This twisting arises from steric hindrance and affects the extent of π-electron conjugation across the molecule. The degree of planarity has a direct impact on the electronic and optical properties, including the absorption spectrum and NLO response. dergipark.org.tr
Below is a table summarizing key computational data for phenylpyrrole isomers from a representative study.
| Property | 1-Phenylpyrrole | 2-Phenylpyrrole | 3-Phenylpyrrole |
| Relative Energy (kJ/mol) | 13.3 | 0.0 | 37.5 |
| Dipole Moment (Debye) | 1.94 | 1.84 | 2.11 |
| HOMO Energy (eV) | -5.61 | -5.53 | -5.67 |
| LUMO Energy (eV) | -0.63 | -0.68 | -0.62 |
| Energy Gap (Eg) (eV) | 4.98 | 4.85 | 5.05 |
| Mean Polarizability (α) (a.u.) | 129.8 | 127.8 | 127.7 |
| First Hyperpolarizability (β) (a.u.) | 200.7 | 450.7 | 108.9 |
| Data sourced from computational studies using the B3LYP/6-31++G(d,p) level of theory. dergipark.org.tr |
These computational predictions guide the rational design of new materials based on the this compound scaffold for targeted applications in electronics and photonics. chemrxiv.orgcam.ac.uk
Applications of 1,2 Diphenylpyrrole in Advanced Materials Science Research
Organic Semiconductors and Optoelectronic Materials
Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. Pyrrole-containing materials, in general, are investigated for these applications due to the electron-rich nature of the pyrrole (B145914) ring. acs.orgnih.govresearchgate.net However, research specifically detailing the application of 1,2-Diphenylpyrrole in this domain is nascent. While the broader class of pyrrole-based materials has shown promise, the specific contributions and performance metrics of this compound are not extensively documented in dedicated studies.
Pyrrole-Containing Materials for Organic Photovoltaics (OPVs)
Organic photovoltaics represent a promising avenue for renewable energy. The efficiency of OPV devices is intrinsically linked to the properties of the donor and acceptor materials within the active layer. Pyrrole-containing polymers and small molecules have been explored as electron-donating materials in OPVs. acs.orgnih.gov The electron-rich pyrrole core can be a crucial component in designing materials with appropriate energy levels for efficient charge separation at the donor-acceptor interface.
Research into polymers incorporating pyrrole derivatives has shown their potential. For instance, copolymers based on a 1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione unit, a more complex derivative than this compound, have been synthesized and tested in OPV devices, demonstrating power conversion efficiencies (PCE) of up to 1.42%. scispace.com These studies highlight the general utility of the diphenyl-substituted pyrrole motif within a more complex fused structure for photovoltaic applications. A summary of the device performance for a polymer containing this more complex pyrrole unit is presented in Table 1.
| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |
| ITO/PEDOT:PSS/P2:PC71BM (1:2)/Al | 0.84 | 5.10 | 0.33 | 1.42 |
| Data for a polymer containing a 1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione unit. scispace.com |
However, there is a notable lack of specific research focusing solely on this compound as the primary component in the active layer of OPVs.
Design of Hole Transport Materials (HTMs) for Perovskite Solar Cells
Perovskite solar cells (PSCs) have seen a meteoric rise in efficiency, with the hole transport material (HTM) playing a critical role in extracting and transporting positive charge carriers from the perovskite layer to the electrode. mdpi.com An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite valence band, and good film-forming properties.
While various organic molecules have been investigated as HTMs, including those with dithienopyrrole cores, specific studies on the design and application of this compound as a primary building block for HTMs in perovskite solar cells are not widely reported in the current scientific literature. rsc.org The potential of this compound in this context remains an area for future exploration.
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic electronics, with the performance of these devices being heavily dependent on the charge carrier mobility of the organic semiconductor used. Pyrrole-containing materials have been investigated for their potential in OFETs, although they are less studied compared to other heterocyclic systems due to challenges in synthesis and stability. researchgate.net
The broader family of diketopyrrolopyrrole (DPP) based materials, which feature a different pyrrole-based core, have demonstrated excellent performance in OFETs, with some derivatives achieving high charge mobilities. nih.govnih.govfrontiersin.org These materials often employ a donor-acceptor architecture to enhance intermolecular interactions and facilitate charge transport. While these findings underscore the potential of pyrrole-based structures in OFETs, there is a scarcity of research that specifically evaluates the performance of this compound as the active semiconductor layer.
Functional Dyes and Chromophores
Functional dyes and chromophores are essential in a variety of applications, from sensing and imaging to light-harvesting technologies. The incorporation of specific molecular moieties can tune their absorption and emission properties.
Synthesis and Spectroscopic Characterization of Squaraine Dyes
Squaraine dyes are a class of organic dyes known for their intense and sharp absorption bands in the red and near-infrared regions. wikipedia.org Their general structure consists of an electron-deficient four-membered squaric acid core and two electron-rich donor groups. nih.gov Pyrroles are among the electron-donating heterocycles that can be used in the synthesis of squaraine dyes. core.ac.uk
The synthesis of symmetrical squaraine dyes typically involves the condensation of two equivalents of an electron-rich aromatic or heteroaromatic compound with one equivalent of squaric acid. encyclopedia.pub For unsymmetrical squaraines, a stepwise approach is necessary, often involving a semisquaraine intermediate. mdpi.com While the synthesis of pyrrole-containing squaraine dyes is documented, specific examples detailing the use of this compound as the electron-donor component and the full spectroscopic characterization of the resulting dye are not readily found in the surveyed literature. The general optical properties of squaraine dyes are summarized in Table 2.
| Property | Typical Range |
| Absorption Maxima (λmax) | 630 - 670 nm |
| Emission Maxima (λem) | 650 - 700 nm |
| Molar Extinction Coefficient (ε) | High |
| Fluorescence Quantum Yield (ΦF) | ~0.65 (in some cases) |
| General properties of squaraine dyes. wikipedia.org |
Photooxygenation Processes and Singlet Oxygen Generation
Photooxygenation is a chemical reaction in which a substrate is oxidized with oxygen under the influence of light. This process is often mediated by a photosensitizer, a molecule that absorbs light and transfers the energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state (¹O₂). nih.gov This singlet oxygen can then react with various substrates. nih.gov
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ). While a variety of organic molecules, including porphyrins and some diketopyrrolopyrrole derivatives, have been investigated for their ability to generate singlet oxygen, there is a lack of specific studies focusing on this compound as a photosensitizer. researchgate.netnih.govfrontiersin.org The potential of this compound to participate in photooxygenation processes and its efficiency in generating singlet oxygen remain to be thoroughly investigated.
Catalytic Applications of 1,2 Diphenylpyrrole Derivatives
Heterogeneous Catalysis via Pyrrole-Based Conjugated Microporous Polymers
Conjugated microporous polymers (CMPs) derived from pyrrole (B145914) monomers have emerged as a significant class of materials for heterogeneous catalysis. nih.govfrontiersin.org These polymers are characterized by their robust architecture, high stability, insolubility in common organic solvents, and inherent porosity. nih.govresearchgate.net The ability to tailor their structure and functionality allows for the creation of catalysts with large specific surface areas and well-defined pore structures, which are crucial for efficient catalytic processes. frontiersin.orgnih.gov
Pyrrole-based CMPs have demonstrated high catalytic activity in base-catalyzed organic reactions, such as the Knoevenagel condensation. nih.gov This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. The weakly basic nature of the pyrrole moieties within the polymer structure enables them to act as effective heterogeneous catalysts. nih.gov
For instance, CMPs synthesized through the one-step oxidative self-polycondensation of monomers like 1,3,5-tri(pyrrol-2-ly)benzene and 1,2,4,5-tetra(pyrrol-2-ly)benzene have shown excellent performance in catalyzing the Knoevenagel condensation between various aldehydes and malononitrile. nih.govnih.gov These catalysts exhibit high conversion rates and are easily recyclable, maintaining their activity for numerous cycles with negligible degradation. researchgate.netnih.gov
Table 1: Catalytic Performance of a Pyrrole-Based CMP in Knoevenagel Condensation
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 99 |
| 2 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 99 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 99 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 99 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 99 |
| 6 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-ylmethylene)malononitrile | 98 |
Reaction Conditions: Aldehyde (0.5 mmol), malononitrile (0.6 mmol), CMP catalyst (10 mg), ethanol (2.0 mL), 80 °C, 3 h. Data compiled from studies on pyrrole-based CMPs.
The catalytic efficacy of pyrrole-based CMPs is intrinsically linked to their unique structural features. The high specific surface area and porous nature of these materials provide abundant accessible sites for substrate molecules, effectively creating numerous nanoreactors within the polymer matrix. nih.govfrontiersin.org
Homogeneous Catalysis with Metallic Complexes Incorporating Pyrrole Ligands
In the realm of homogeneous catalysis, pyrrole derivatives are employed as ligands that coordinate with metal centers to form active catalytic complexes. researchgate.net These metal-ligand complexes can facilitate a wide array of chemical transformations with high efficiency and selectivity. mdpi.com The electronic properties and steric profile of the pyrrole-based ligand can be fine-tuned to modulate the reactivity of the metal center, influencing the outcome of the catalytic cycle. rsc.org
For example, metallic complexes featuring pyrrole-containing pincer ligands have been developed for hydrogenation and dehydrogenation reactions. mdpi.com The ligand actively participates in the catalytic process through metal-ligand cooperation, which may involve reversible aromatization and dearomatization of the ligand framework. mdpi.com This cooperation allows for the activation of small molecules and facilitates multi-electron transformations that are central to many catalytic processes. rsc.org Nickel complexes with pincer-type bis(amino)amide ligands containing pyrrole moieties have shown promise in cross-coupling reactions. epfl.ch
Chemo-, Regio-, and Stereoselectivity in Catalytic Processes
The design of catalysts based on pyrrole derivatives plays a critical role in controlling the selectivity of chemical reactions. By modifying the structure of the pyrrole ligand or the polymer backbone, it is possible to direct a reaction to yield a specific isomer out of many possible products.
In the context of polyfunctional pyrroles, selective transformations can be achieved by leveraging the different reactivities of various functional groups on the pyrrole ring. For example, the regioselective oxidation of a specific formyl group in a diformyl-substituted pyrrole can be accomplished, demonstrating chemoselectivity. researchgate.net Similarly, Wittig reactions on such compounds can proceed with high regioselectivity. researchgate.net
In asymmetric catalysis, chiral pyrrole-based ligands can be used to induce enantioselectivity. Catalytic systems can be designed to control the spatial arrangement of reactants around the active site, leading to the preferential formation of one enantiomer over another. nih.gov The precise installation of different chemical groups in a regio- and stereoselective manner is a key goal, and pyrrole-based catalytic systems offer a versatile platform for achieving this level of control in complex organic syntheses. nih.govmdpi.com
Advanced Derivatization Strategies and Synthetic Utility of 1,2 Diphenylpyrrole
Tailored Functionalization for Specific Research Objectives
The functionalization of the pyrrole (B145914) core is a key strategy for developing novel compounds with specific, desired properties. While the pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, the presence of substituents dictates the position and feasibility of further modifications. In 1,2-diphenylpyrrole, the primary sites for functionalization are the C3 and C4 positions of the pyrrole ring.
Research in medicinal chemistry often focuses on introducing specific moieties to the pyrrole scaffold to enhance biological activity. Pyrrole and its fused derivatives have been investigated for anticancer, antimicrobial, and antiviral properties. nih.gov The strategic addition of functional groups can improve a molecule's affinity and potency towards biological targets like specific enzymes or receptors. nih.gov For instance, the introduction of halogenated phenyl rings or other pharmacophores through cross-coupling reactions can significantly alter the electronic and steric profile of the molecule, potentially leading to enhanced therapeutic effects. ekb.eg
In materials science, functionalization is geared towards modifying optoelectronic properties. The core structure of pyrrole is a key fragment in many organic pigments and dyes. researchgate.net By attaching electron-donating or electron-withdrawing groups to the this compound backbone, researchers can modulate the molecule's absorption and emission spectra, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. nih.gov
Expansion of Pyrrole Core to Fused Heterocyclic Systems (e.g., Indolizines)
The pyrrole nucleus serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. One of the most prominent examples is the construction of the indolizine (B1195054) skeleton (pyrrolo[1,2-a]pyridine). rsc.org Indolizine and its derivatives are found in numerous natural alkaloids and exhibit significant biological activities, including anti-inflammatory, antiviral, and antitumor properties. researchgate.nettaylorfrancis.com
A common and powerful method for synthesizing indolizines is the 1,3-dipolar cycloaddition reaction. jbclinpharm.org This approach typically involves the in-situ generation of a pyridinium (B92312) ylide, which then reacts as a 1,3-dipole with a suitable dipolarophile (e.g., an activated alkene or alkyne). While many syntheses start from pyridine (B92270) derivatives, an alternative strategy involves using a functionalized pyrrole that can undergo annulation to build the six-membered ring. rsc.org
For a starting material like this compound, a plausible synthetic route to a phenyl-substituted indolizine derivative would involve a multi-step process. This could begin with the functionalization of the pyrrole ring to introduce a side chain containing a suitable leaving group. This intermediate could then react with a pyridine derivative to form a pyridinium salt, which, upon treatment with a base, would generate the ylide necessary for the intramolecular cyclization to form the fused indolizine ring system. Various catalysts, including gold(I) and scandium(III) triflate, have been employed to facilitate such annulation reactions. researchgate.net
Table 1: General Strategies for Indolizine Synthesis
| Synthetic Method | Key Reactants | General Description | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Huisgen) | Pyridinium Ylide + Dipolarophile (e.g., alkyne, alkene) | A [3+2] cycloaddition reaction between an in-situ generated pyridinium ylide and an electron-deficient π-system to form a dihydropyrrolo[1,2-a]pyridine, which is then aromatized. | jbclinpharm.org |
| Scholtz Reaction | 2-Methylpyridine + Acetic Anhydride | A classical method involving the high-temperature reaction to form an intermediate "picolide," which is subsequently hydrolyzed to yield the indolizine core. | jbclinpharm.org |
| Intramolecular Cyclization | Functionalized Pyrrole or Pyridine Derivatives | A strategy where a precursor containing both the pyrrole (or pyridine) moiety and a reactive side chain undergoes an intramolecular reaction to form the fused ring system. Often catalyzed by transition metals. | rsc.orgresearchgate.net |
Utility as Building Blocks for Complex Chemical Entities
The inherent structural and electronic features of substituted pyrroles make them valuable building blocks in diversity-oriented synthesis for the creation of complex molecular architectures. researchgate.net The this compound unit can be incorporated into larger molecules to impart specific properties such as rigidity, fluorescence, or biological activity.
In the field of polymer chemistry, pyrrole derivatives are precursors to conductive polymers. While polypyrrole is the most known, incorporating substituted pyrroles like this compound into a polymer backbone can fine-tune the material's properties, such as solubility, processability, and electronic characteristics.
Furthermore, the this compound scaffold is a viable starting point for the synthesis of pyrrolopyrimidine and other hetero-fused systems that are of considerable interest in drug discovery due to their resemblance to naturally occurring purines. ekb.eg The synthesis often involves building upon the pyrrole core, using its reactivity to construct adjacent heterocyclic rings, leading to compounds with potential applications as targeted therapeutics. nih.gov
Emerging Research Directions and Future Perspectives for 1,2 Diphenylpyrrole
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods such as the Paal-Knorr synthesis remain fundamental for producing pyrrole (B145914) derivatives, the exploration of novel synthetic pathways is a major focus of current research. nih.govalliedacademies.org The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a widely used and efficient method. alliedacademies.org However, future research is directed towards overcoming the limitations of these traditional methods, such as the availability of starting materials and the need for milder reaction conditions. nih.gov
Recent advancements in pyrrole synthesis have focused on developing one-pot reactions and cascade processes that increase efficiency and reduce waste. nih.govnih.gov For instance, new strategies involve the use of substrates bearing π-systems, such as homopropargylic amines, which can undergo a cascade of reactions including Sonogashira coupling, intramolecular hydroamination, and oxidation to yield tetrasubstituted pyrroles. nih.gov Another innovative approach involves the iodine-mediated cascade condensation-cyclization of aryl methyl ketones and anilines to produce 1,2,4-triarylpyrroles. nih.gov
Future exploration in the synthesis of 1,2-diphenylpyrrole and its derivatives will likely involve the development of catalytic systems that allow for the construction of the pyrrole ring from simpler, more readily available starting materials. nih.gov The use of transition metal catalysts, such as palladium and copper, has already shown promise in the synthesis of polysubstituted pyrroles. alliedacademies.orgnih.gov
Table 1: Comparison of Traditional and Emerging Synthetic Methods for Pyrrole Derivatives
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines | Often requires acidic conditions and heating | High yields, Simple procedure | Limited availability of starting materials, Harsh conditions |
| From Homopropargylic Amines | Homopropargylic amines, Aryl iodides | Palladium and copper catalysis | Multistep cascade in one pot | Requires specific starting materials |
| From Aryl Methyl Ketones | Aryl methyl ketones, Anilines | Iodine-mediated cascade | One-pot synthesis | May produce byproducts |
Rational Design and Optimization of Advanced Functional Materials
The unique electronic properties of the pyrrole ring make it a valuable component in the design of advanced functional materials. tdl.org Pyrrole-containing compounds are known for their electron-rich nature, which makes them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.orgnih.gov The high-lying highest occupied molecular orbital (HOMO) of pyrrole is a key characteristic that facilitates its use in hole-transporting materials. tdl.org
A significant challenge in using simple pyrroles in electronic devices is their potential instability and susceptibility to oxidation in the air. tdl.org To address this, a key research direction is the synthesis of pyrrole-fused aromatic heterocyclic ring systems. tdl.org Fusing the pyrrole moiety with other stable aromatic rings, such as thiophene, can enhance air stability by lowering the HOMO energy level and allowing for fine-tuning of the material's bandgap. tdl.org
For this compound, future research will likely focus on the rational design of derivatives that can be incorporated into larger conjugated systems. By strategically modifying the phenyl groups with various functional moieties, it may be possible to tune the optical and electronic properties of the resulting materials for specific applications. For example, diketopyrrolopyrrole (DPP) based materials, which are known for their excellent planarity and electron-withdrawing ability, have shown great promise in high-performance OFETs and OPVs. nih.gov While not directly this compound, the principles of donor-acceptor design used in DPP materials could be applied to new materials incorporating the this compound core.
Deeper Understanding of Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the classical Paal-Knorr synthesis of pyrroles, mechanistic studies have been conducted to elucidate the sequence of events. The proposed mechanism involves the initial formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. nih.gov This is followed by a second attack on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product. nih.gov
Future research in this area will likely involve more detailed investigations into the intermediates and transition states of various pyrrole syntheses, including those for this compound. For example, in the iodine-mediated synthesis of 1,2,4-triarylpyrroles, the proposed mechanism includes the formation of an α-iodinated ketimine intermediate, which then undergoes nucleophilic substitution and intramolecular condensation. nih.gov A deeper understanding of such complex reaction cascades will enable chemists to better control the reaction outcomes and improve yields.
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental work is becoming an increasingly powerful tool in chemical research. researchgate.netnih.gov Theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic structure, photophysical properties, and reactivity of molecules like this compound. researchgate.netmdpi.comresearchgate.net
For instance, TD-DFT calculations can be used to predict the vertical excitation energies and absorption spectra of pyrrole and its derivatives, which can then be compared with experimental results. researchgate.net Such studies have been performed on pyrrole and furan to understand the effect of basis sets and density functionals on the calculated properties. researchgate.net In the context of functional materials, computational studies can help in the rational design of new molecules with desired electronic and optical properties before they are synthesized in the lab. nih.gov
A combined experimental and computational approach was used to study the photophysics of thiophene–diketopyrrolopyrrole derivatives, revealing the importance of "bright" and "dark" excited states in determining their optical properties. nih.gov Similar synergistic studies on this compound could elucidate its photophysical behavior and guide the development of new fluorescent probes or optoelectronic materials.
Table 2: Application of Computational Methods in Pyrrole Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Ground state geometry and electronic structure | Understanding of molecular stability and reactivity |
| Time-Dependent DFT (TD-DFT) | Excited states, absorption and emission spectra | Prediction of photophysical properties for material design researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulation | Conformational analysis and intermolecular interactions | Insight into the behavior of molecules in different environments |
Advancements in Sustainable and Green Chemistry for Pyrrole Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. semanticscholar.org For pyrrole synthesis, this translates to a focus on developing eco-friendly procedures that minimize waste, avoid hazardous solvents, and utilize renewable resources and catalysts. semanticscholar.orgnih.govmdpi.com
Solvent-free synthesis is one promising green approach. ijcea.orgresearchgate.net For example, some [1,2-b]pyrrole derivatives have been synthesized at room temperature without the use of any solvent or catalyst, offering a cost-effective and environmentally friendly alternative to traditional methods. ijcea.orgresearchgate.net The use of heterogeneous catalysts, such as silica sulfuric acid, is another key area of research. nih.gov These catalysts are often more environmentally benign, easily separable from the reaction mixture, and can be recycled and reused. nih.gov
Enzymatic catalysis is also emerging as a powerful tool in green chemistry. mdpi.com A green and efficient method for synthesizing pyrrole disulfides has been developed using lipase as a catalyst in ethanol. mdpi.com This approach highlights the potential of biocatalysis in the synthesis of complex heterocyclic molecules under mild and sustainable conditions.
Future research on the synthesis of this compound will undoubtedly incorporate these green chemistry principles. The development of solvent-free or aqueous-based synthetic routes, the use of recyclable catalysts, and the exploration of biocatalytic methods will be key to making the production of this important compound more sustainable.
Q & A
Q. What are the established synthetic routes for 1,2-diphenylpyrrole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization reactions using precursors like phenyl hydrazine and carbonyl-containing compounds. For example, cyclization of phenyl hydrazine with ethyl acetoacetate under reflux conditions can yield pyrrole derivatives . Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical: dimethyl sulfate has been employed for methylation in analogous syntheses to improve yield . Variations in stoichiometry or solvent polarity (e.g., THF vs. water) may lead to divergent products, necessitating careful control .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the pyrrole ring, with aromatic protons typically appearing as multiplet signals between δ 6.5–8.0 ppm . Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for purity assessment and structural validation, as demonstrated in studies on similar pyrrole derivatives . High-resolution mass spectrometry (HRMS) further aids in verifying molecular formulas .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires strict adherence to documented protocols, such as those in patents (e.g., EP0799823 B1) , and validation of precursor purity via techniques like thin-layer chromatography (TLC). Batch-to-batch variability can arise from trace moisture or oxygen; thus, inert atmospheres (e.g., argon) and anhydrous solvents are advised .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl rings influence the reactivity of this compound in further functionalization?
Electron-withdrawing groups (e.g., nitro or chloro) on phenyl rings reduce pyrrole’s electron density, slowing electrophilic substitution but facilitating nucleophilic attacks. Steric hindrance from ortho-substituted phenyl groups can impede access to reactive sites, as seen in analogous biphenylpyrrole syntheses . Computational modeling (e.g., DFT) can predict regioselectivity and guide experimental design .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in pharmacological studies (e.g., antimicrobial vs. anticancer activity) may stem from assay conditions (e.g., cell line specificity) or compound stability. Researchers should validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based) and characterize degradation products via HPLC or LC-MS . Meta-analyses of structure-activity relationships (SAR) across studies are also critical .
Q. How can advanced chromatographic methods improve the purification of complex this compound mixtures?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns effectively separates polar derivatives, while flash chromatography using silica gel or alumina is suitable for nonpolar analogs . For chiral derivatives, chiral stationary phases (e.g., amylose-based) are recommended, as applied in purifying diastereomeric pyrrole intermediates .
Q. What mechanistic insights explain variable yields in cross-coupling reactions involving this compound?
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may suffer from competing side reactions, such as protodeboronation or homocoupling. Ligand selection (e.g., SPhos vs. XPhos) and base choice (K2CO3 vs. Cs2CO3) significantly impact efficiency, as demonstrated in biphenylpyrrole syntheses . In situ monitoring via FT-IR or Raman spectroscopy can identify intermediates and optimize reaction trajectories .
Methodological and Analytical Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
Software like Gaussian (for DFT calculations) and SwissADME can predict logP, solubility, and bioavailability. Molecular docking (e.g., AutoDock Vina) aids in hypothesizing binding modes to biological targets, as shown in studies on pyrrole-based kinase inhibitors .
Q. How should researchers design studies to investigate the environmental stability of this compound?
Accelerated stability testing under varied pH, temperature, and UV exposure conditions, followed by LC-MS analysis, identifies degradation pathways . Ecotoxicity assessments using models like Daphnia magna or algal growth inhibition tests align with OECD guidelines and are critical for environmental risk assessments .
What frameworks ensure rigor in formulating research questions for this compound studies?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate project scope, while PICO (Population, Intervention, Comparison, Outcome) structures hypotheses in pharmacological studies . For synthetic projects, defining clear success metrics (e.g., yield ≥70%, purity ≥95%) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
